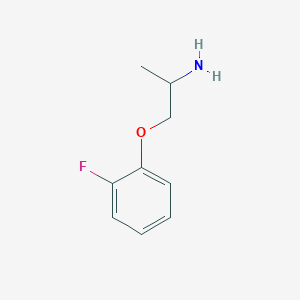

1-(2-Aminopropoxy)-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity . Another study reported catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminopropoxy)-2-fluorobenzene is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the solubility of amino acids and peptides in aqueous 2-propanol systems was determined using a gravimetric method . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

Applications De Recherche Scientifique

Organometallic Chemistry with Partially Fluorinated Benzenes

Fluorobenzenes like 1-(2-Aminopropoxy)-2-fluorobenzene have been recognized for their applications in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents in these compounds reduce their ability to donate π-electron density, making them weakly binding to metal centers. This characteristic allows them to serve as non-coordinating solvents or readily displaced ligands in various organometallic reactions and catalytic processes. The reactions include C-H and C-F bond activation, opening up avenues for contemporary organic synthesis (Pike, Crimmin & Chaplin, 2017).

Synthesis and Structural Chemistry

Amination Reactions Under Microwave Irradiation

The reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation to synthesize a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products is a notable application. This process is characterized by convenience and reduced reaction time, indicating the potential of fluorobenzene derivatives in synthetic chemistry (Tao Xiao-chun, 2008).

Biochemical Applications

Biochemical and Biomedical Research

Fluorobenzene derivatives are involved in the synthesis of biologically active compounds and materials. For instance, they play roles in the creation of compounds with antibacterial, antifungal, and anticancer properties. Their biochemical interactions, like DNA cleavage activities and the ability to inhibit cell proliferation, are of significant interest in fields like medicinal chemistry and pharmacology (Binici et al., 2021).

Material Science and Environmental Applications

Fluorinated Porous Organic Polymers

The synthesis of fluorinated porous organic polymers via direct C-H arylation polycondensation is a noteworthy application. These polymers demonstrate high porosities and surface areas, making them suitable for adsorbing small gas molecules and harmful aromatic molecules in environmental applications (Liu et al., 2013).

Hydrodefluorination and Hydrogenation

The hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions is a significant study in environmental chemistry. It's a step towards understanding the degradation mechanisms of fluorinated compounds in the environment, crucial for managing their environmental impact (Baumgartner & McNeill, 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2-fluorophenoxy)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQFTPKHZGQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopropoxy)-2-fluorobenzene | |

CAS RN |

167087-55-0 |

Source

|

| Record name | 1-(2-aminopropoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)

![ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2606356.png)

![diethyl 3-methyl-5-({[(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2606366.png)

![ethyl 1,4-bis(4-chlorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2606373.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)

![3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one](/img/structure/B2606375.png)